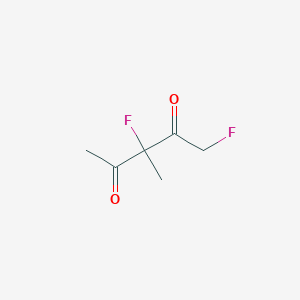
1,3-Difluoro-3-methylpentane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Difluoro-3-methylpentane-2,4-dione, also known as DFMD, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry. DFMD is a diketone that is synthesized by reacting 2,2,4,4-tetramethyl-1,3-cyclobutanedione with hydrogen fluoride gas.
科学研究应用
1,3-Difluoro-3-methylpentane-2,4-dione has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry. In medicine, 1,3-Difluoro-3-methylpentane-2,4-dione has been shown to have anti-inflammatory and anti-cancer properties. In biology, 1,3-Difluoro-3-methylpentane-2,4-dione has been used as a tool to study protein-protein interactions and protein-ligand interactions. In chemistry, 1,3-Difluoro-3-methylpentane-2,4-dione has been used as a building block for the synthesis of complex organic molecules.
作用机制
The mechanism of action of 1,3-Difluoro-3-methylpentane-2,4-dione is not fully understood. However, studies have shown that 1,3-Difluoro-3-methylpentane-2,4-dione can bind to specific proteins and enzymes, leading to changes in their activity. 1,3-Difluoro-3-methylpentane-2,4-dione has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). Inhibition of these enzymes has been linked to anti-inflammatory and anti-cancer effects.
生化和生理效应
1,3-Difluoro-3-methylpentane-2,4-dione has been shown to have anti-inflammatory and anti-cancer effects in various studies. Inflammation is a natural response of the body to injury or infection. However, chronic inflammation has been linked to various diseases, including cancer. 1,3-Difluoro-3-methylpentane-2,4-dione has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. Inhibition of COX-2 has been linked to a reduction in inflammation and a decrease in the risk of cancer.
实验室实验的优点和局限性
1,3-Difluoro-3-methylpentane-2,4-dione has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. 1,3-Difluoro-3-methylpentane-2,4-dione is also stable under a wide range of conditions, making it suitable for various applications. However, 1,3-Difluoro-3-methylpentane-2,4-dione has certain limitations. It is highly reactive and can form adducts with various proteins and enzymes, leading to non-specific effects. 1,3-Difluoro-3-methylpentane-2,4-dione can also be toxic at high concentrations, making it important to use it in a controlled manner.
未来方向
1,3-Difluoro-3-methylpentane-2,4-dione has several potential applications in various fields. Future research should focus on exploring the mechanism of action of 1,3-Difluoro-3-methylpentane-2,4-dione and identifying its molecular targets. This will help in the development of new drugs and therapies that can target specific proteins and enzymes. 1,3-Difluoro-3-methylpentane-2,4-dione can also be used as a tool to study protein-protein interactions and protein-ligand interactions. Future research should focus on developing new methods to study these interactions using 1,3-Difluoro-3-methylpentane-2,4-dione. Finally, 1,3-Difluoro-3-methylpentane-2,4-dione can be used as a building block for the synthesis of complex organic molecules. Future research should focus on developing new synthetic methods that use 1,3-Difluoro-3-methylpentane-2,4-dione as a starting material.
合成方法
1,3-Difluoro-3-methylpentane-2,4-dione is synthesized by reacting 2,2,4,4-tetramethyl-1,3-cyclobutanedione with hydrogen fluoride gas. The reaction takes place under controlled conditions, and the product is obtained after several purification steps. The synthesis method has been optimized to yield high-quality 1,3-Difluoro-3-methylpentane-2,4-dione with minimal impurities, making it suitable for various applications.
属性
CAS 编号 |
161531-53-9 |
|---|---|
产品名称 |
1,3-Difluoro-3-methylpentane-2,4-dione |
分子式 |
C6H8F2O2 |
分子量 |
150.12 g/mol |
IUPAC 名称 |
1,3-difluoro-3-methylpentane-2,4-dione |
InChI |
InChI=1S/C6H8F2O2/c1-4(9)6(2,8)5(10)3-7/h3H2,1-2H3 |
InChI 键 |
SVSLXTVHZQIBDP-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(C(=O)CF)F |
规范 SMILES |
CC(=O)C(C)(C(=O)CF)F |
同义词 |
2,4-Pentanedione, 1,3-difluoro-3-methyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



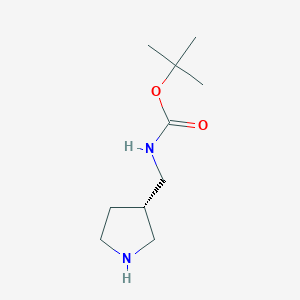
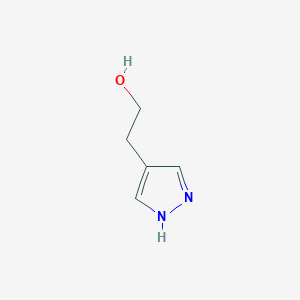
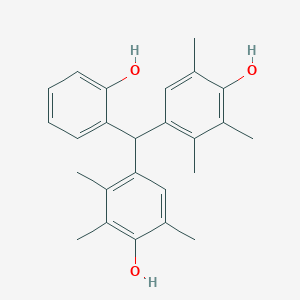
![4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B61946.png)
![2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline](/img/structure/B61948.png)

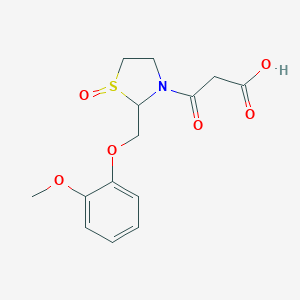
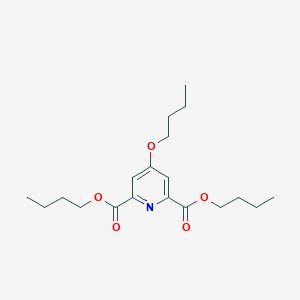
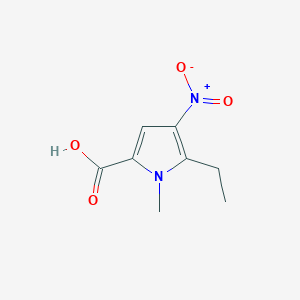
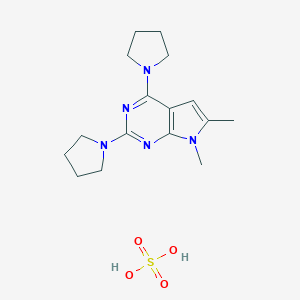
![1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone](/img/structure/B61970.png)
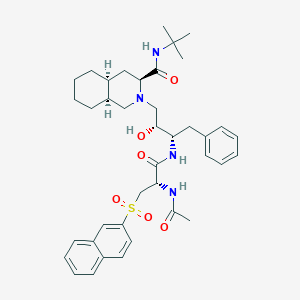
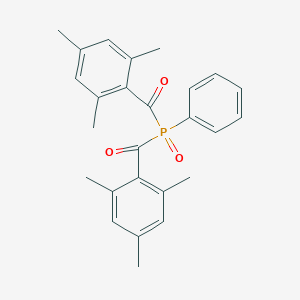
![7-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B61978.png)